3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester
Overview
Description
Thiazolo[3,2-a]pyrimidines are a class of heterocyclic compounds that have been studied for their diverse biological activities . They are structural analogs of biogenic purine bases and can be considered as potential purine antagonists .
Synthesis Analysis
Thiazolo[3,2-a]pyrimidines can be synthesized through various methods . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidines can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions due to the presence of an active methylene group (C2H2), which is highly reactive toward various electrophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidines can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : Thiazolo[3,2-a]pyrimidines and their derivatives are used in the synthesis of various organic compounds .
- Methods of Application : These compounds are synthesized through the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones .
- Results : The synthesized thiazolo[3,2-a]pyrimidines have shown high antitumor, antibacterial, and anti-inflammatory activities .
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Scientific Field: Medicinal Chemistry
- Application : Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .
- Methods of Application : The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
- Results : The derivatives possess an active methylene group (C 2 H 2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
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Scientific Field: Antimicrobial Research
- Application : Some thiazolo[3,2-a]pyrimidine derivatives have shown good activity against E. coli .
- Methods of Application : The sulfonic acid group in the phenyl ring did not seem to have a remarkable contribution to the antibacterial inhibition by compounds .
- Results : Compounds containing a primary amino substituent on phenyl group exhibited moderate potencies against P. aeruginosa .
Safety And Hazards
Future Directions
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
properties
IUPAC Name |
methyl 3-oxo-3-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c1-16-8(14)4-7(13)6-5-11-10-12(9(6)15)2-3-17-10/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNFODZIFGQZTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CN=C2N(C1=O)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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